

GNF-2: Basic Properties & Specifications

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Compound Focus: Gnf-2

CAS No.: 778270-11-4

Cat. No.: S547879

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The following table summarizes the key chemical and physical properties of **GNF-2** for quick reference.

Property	Description
CAS Number	778270-11-4 [1] [2]
Molecular Formula	$C_{18}H_{13}F_3N_4O_2$ [3] [4] [2]
Molecular Weight	374.32 g/mol [3] [4] [2]
Quality	≥98% (HPLC) [1] [2]
Physical Form	Off-white to white solid [1] [3] [2]
Biochemical Role	Highly selective, non-ATP competitive, allosteric inhibitor of Bcr-Abl [3] [4]

Storage & Handling

Proper storage and handling are critical for maintaining the stability and activity of **GNF-2**.

- Long-Term Storage: **For the solid (lyophilized) powder, store at 2-8°C** [1] [2]. Some suppliers also list **-20°C** as an option [3].
- Stock Solution Preparation: **GNF-2** is highly soluble in DMSO.

- **Solubility in DMSO:** ≥ 18.7 mg/mL (approx. 50 mM) [3] or 74-75 mg/mL (approx. 200 mM) [4].
- **Preparation:** A typical working stock concentration is 10-50 mM in DMSO.
- **Aliquoting:** It is strongly recommended to aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and to protect it from moisture absorption, which can reduce solubility [4].
- **Stability Notes:**
 - **Solution Stability:** Suppliers do not recommend long-term storage of solutions. It is best to prepare stock solutions and use them promptly [3].
 - **Aqueous Buffers:** **GNF-2** has very low solubility in water (< 2 mg/mL) [1] [2]. Diluting the DMSO stock into aqueous buffers for cellular assays will likely cause the compound to precipitate out of solution. Ensure the final DMSO concentration in cell culture media is at a safe level (typically $\leq 0.1-0.5\%$) to avoid cytotoxicity.

Experimental Protocols & Data

This section provides specific methodologies and quantitative data from key studies using **GNF-2**.

1. In Vitro Cell Proliferation Assay (MTT) This is a common method to determine the anti-proliferative effect of **GNF-2** on Bcr-Abl-positive cells [4].

- **Cell Lines:** Ba/F3.p210, Ba/F3.p210E255V, Ba/F3.p185Y253H, K562, SUP-B15 [3] [4].
- **Procedure:**
 - Plate cells in 96-well plates at a density of $0.3-0.6 \times 10^6$ cells/mL.
 - Treat cells with a concentration gradient of **GNF-2** (e.g., from 5 nM to 10 μ M).
 - Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.
 - Add MTT reagent and incubate further to allow viable cells to convert MTT into purple formazan crystals.
 - Dissolve the crystals and measure the absorbance to determine cell viability.
- **IC₅₀ Values:** The table below shows the concentration of **GNF-2** that inhibits 50% of cell proliferation in various models [3] [4].

Cell Line / Model	Reported IC ₅₀ Value
Ba/F3.p210	138 nM
Ba/F3.p210E255V	268 nM
Ba/F3.p185Y253H	194 nM

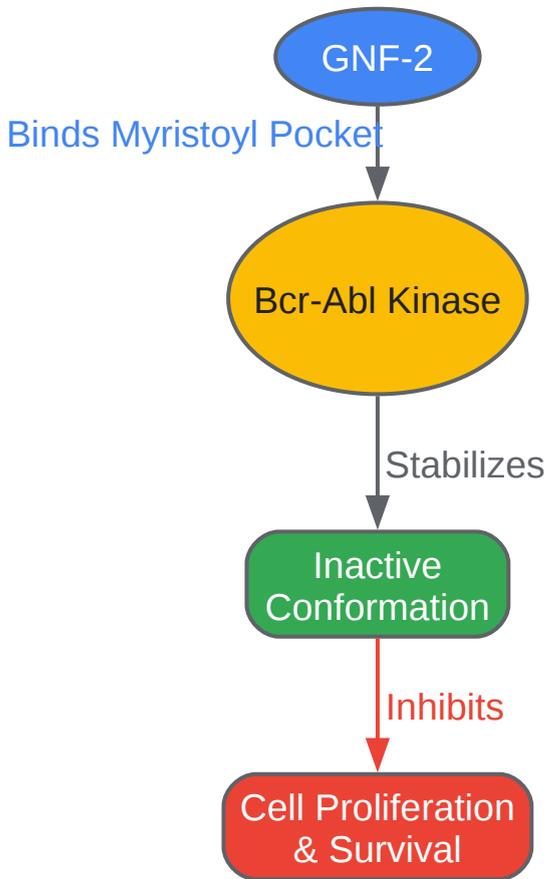
Cell Line / Model	Reported IC ₅₀ Value
K562	273 nM
SUP-B15	268 nM

2. Kinase Binding/Inhibition Assay This protocol measures the direct inhibition of Bcr-Abl kinase activity by **GNF-2** [4].

- **Procedure:**
 - Dilute recombinant or immunoprecipitated Bcr-Abl protein (e.g., 100 nM) in kinase buffer.
 - Pre-incubate the protein with either DMSO (vehicle control) or **GNF-2** for 30 minutes at room temperature.
 - Transfer the mixture to a kinase reaction plate and initiate the reaction by adding ATP (e.g., 0.1 mM).
 - Allow the reaction to proceed for 30 minutes at room temperature.
 - Monitor the phosphorylation of a substrate (e.g., GST-Abltide) using methods like SDS-PAGE followed by autoradiography or a colorimetric/fluorometric readout.
- **Key Finding:** **GNF-2** inhibits cellular tyrosine phosphorylation of Bcr-Abl with an IC₅₀ of 267 nM [1] [4].

Mechanism of Action & Signaling Pathway

GNF-2 represents a distinct class of Bcr-Abl inhibitors. Unlike ATP-competitive drugs like imatinib, **GNF-2** is an **allosteric inhibitor**. It binds to the **myristoyl-binding pocket** of Bcr-Abl, which stabilizes the kinase in an inactive conformation [1] [3]. This unique mechanism is illustrated in the following diagram.



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This allosteric mechanism is significant because **GNF-2** can inhibit some mutant forms of Bcr-Abl that are resistant to ATP-competitive inhibitors. Furthermore, its high selectivity means it shows little activity against a wide panel of other kinases, including native c-Abl, reducing the potential for off-target effects [1] [4].

Research has also explored the role of c-Abl, the native form of the kinase, in other diseases. For example, studies have shown that c-Abl can phosphorylate α -synuclein, a protein implicated in Parkinson's disease, and that inhibitors like **GNF-2** can reduce this phosphorylation [5].

Frequently Asked Questions (FAQs)

Q1: The solid form of GNF-2 has changed appearance. Is it still usable? **GNF-2** is supplied as an off-white to white solid [1] [2]. If the powder has changed color significantly or shows signs of moisture, it may

have degraded. It is advisable to check its performance in a bioassay (e.g., a cell proliferation assay with a sensitive line like K562) against a fresh aliquot or a newly prepared stock to confirm potency.

Q2: My GNF-2 stock solution precipitated upon dilution into cell culture media. What should I do?

This is expected due to the compound's low aqueous solubility [1]. Ensure you are diluting a concentrated DMSO stock directly into pre-warmed media with vigorous vortexing or pipetting to mix. The final solution may appear slightly cloudy. The presence of serum proteins can help keep the compound in solution. As long as the DMSO concentration is kept low ($\leq 0.5\%$), cellular toxicity should not be an issue.

Q3: Can GNF-2 be used in combination with other inhibitors? Yes, research indicates that **GNF-2** can be used synergistically with other drugs. For instance, one study showed that combining **GNF-2** with the ATP-competitive inhibitor imatinib significantly reduced the number of resistant clones that emerged under imatinib treatment [4].

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References

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